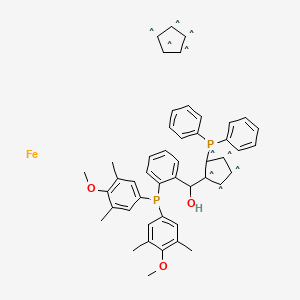
Triallyl aconitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triallyl aconitate is an organic compound with the chemical formula C_12H_15O_6 It is an ester derived from aconitic acid and allyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions: Triallyl aconitate can be synthesized through the esterification of aconitic acid with allyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, this compound is produced using similar esterification techniques but on a larger scale. The process involves the continuous feeding of aconitic acid and allyl alcohol into a reactor, where they are mixed with an acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation.
Chemical Reactions Analysis
Types of Reactions: Triallyl aconitate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: The allyl groups in this compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of aconitic acid derivatives.
Reduction: Formation of triallyl alcohol derivatives.
Substitution: Formation of substituted allyl aconitate derivatives.
Scientific Research Applications
Triallyl aconitate has several applications in scientific research:
Polymer Chemistry: It is used as a cross-linking agent in the production of polymers and resins, enhancing their mechanical properties and thermal stability.
Materials Science: this compound is utilized in the synthesis of advanced materials, including coatings and adhesives, due to its ability to form strong covalent bonds.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive compound with applications in drug delivery and tissue engineering.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of triallyl aconitate involves its ability to form covalent bonds with other molecules. This property is particularly useful in polymerization reactions, where this compound acts as a cross-linking agent, creating a three-dimensional network of polymer chains. The molecular targets and pathways involved in its action are primarily related to its reactivity with nucleophiles and electrophiles, facilitating the formation of stable chemical structures.
Comparison with Similar Compounds
Triallyl Isocyanurate: Another compound with similar allyl groups, used as a cross-linking agent in polymer chemistry.
Triallyl Cyanurate: Known for its use in the production of flame-retardant materials.
Comparison:
Uniqueness: Triallyl aconitate is unique due to its ester functional group, which imparts different chemical reactivity compared to isocyanurate and cyanurate derivatives. This makes it particularly suitable for applications requiring ester linkages.
Applications: While triallyl isocyanurate and triallyl cyanurate are primarily used in polymer and flame-retardant applications, this compound’s ester functionality allows for broader applications in materials science and biology.
Properties
Molecular Formula |
C15H18O6 |
|---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
tris(prop-2-enyl) (E)-prop-1-ene-1,2,3-tricarboxylate |
InChI |
InChI=1S/C15H18O6/c1-4-7-19-13(16)10-12(15(18)21-9-6-3)11-14(17)20-8-5-2/h4-6,10H,1-3,7-9,11H2/b12-10+ |
InChI Key |
NZHHDFRSEQSGLN-ZRDIBKRKSA-N |
Isomeric SMILES |
C=CCOC(=O)C/C(=C\C(=O)OCC=C)/C(=O)OCC=C |
Canonical SMILES |
C=CCOC(=O)CC(=CC(=O)OCC=C)C(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-[(2,5-diamino-5-oxopentanoyl)amino]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B12104056.png)

![tert-butyl (7S,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B12104067.png)
![9-((3aS,4S,6aR)-5-Fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B12104074.png)
![6-[2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one](/img/structure/B12104075.png)




![ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate](/img/structure/B12104122.png)
![Tert-butyl 4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-[(2,4,6-trimethoxyphenyl)methylamino]pentanoate](/img/structure/B12104127.png)

![[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] benzoate](/img/structure/B12104146.png)
